molecular formula C15H10BrNO3S2 B2792370 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE CAS No. 1421506-51-5

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2792370
CAS No.: 1421506-51-5
M. Wt: 396.27
InChI Key: MFEGDLUVVDKICN-UHFFFAOYSA-N
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Description

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a synthetic compound of significant research interest, designed around a multi-heterocyclic scaffold featuring thiophene and furan rings. This structural motif is frequently investigated in medicinal chemistry for its potential to interact with biologically relevant targets. The core structure of this molecule is related to classes of compounds that have demonstrated promising anticancer properties in preclinical research. Thiophene carboxamide derivatives have been shown to induce cytotoxicity, activate caspase 3/7, and cause mitochondrial depolarization in various cancer cell lines, suggesting a potential mechanism of action through the induction of apoptosis . Furthermore, structurally similar furan- and thiophene-2-carbonyl amino acid derivatives have been explored as potential inhibitors of the hypoxia-inducible factor (HIF) pathway, specifically targeting Factor Inhibiting HIF-1 (FIH-1) . Inhibiting FIH-1 can lead to the activation of HIF-mediated transcription, which is a key pathway in the cellular response to hypoxia and a target for therapeutic intervention in ischemic conditions. This product is intended for research applications only, including but not limited to early-stage drug discovery, chemical biology studies, and the investigation of structure-activity relationships (SAR). It is supplied with guaranteed high purity and is strictly for laboratory use. This product is "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGDLUVVDKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the furan ring undergoes NAS with nitrogen- or oxygen-based nucleophiles.

Key Example :
Reaction with piperidine in dimethylformamide (DMF) at 80°C yields a piperidine-substituted derivative (83% yield) .

Reagent Conditions Product Yield Source
PiperidineDMF, 80°C, 12 hrPiperidine-furan hybrid83%
Sodium methoxideMeOH, reflux, 6 hrMethoxy-furan derivative67%

Mechanistic studies indicate that electron-withdrawing effects from the carboxamide and thiophene-carbonyl groups activate the bromine for nucleophilic displacement .

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed couplings with boronic acids.

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/H₂O/EtOH (3:1:1)

  • Temperature: Microwave irradiation, 100°C, 20 min

Boronic Acid Product Yield EC₅₀ (μM)
4-HydroxyphenylBiaryl hybrid78%0.12 ± 0.03
3-PyridylHeterobiaryl conjugate65%0.28 ± 0.07

This method enables rapid diversification of the furan ring while preserving the thiophene-carbonyl moiety .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes controlled hydrolysis or serves as a site for further derivatization.

Acid-Catalyzed Hydrolysis

Reaction with HCl (6M) at 110°C for 8 hr produces the corresponding carboxylic acid (91% yield) .

Amide Coupling

Using EDCl/HOBt activation, the carboxamide reacts with:

  • Primary amines → Secondary amides (e.g., morpholine derivatives, 72% yield)

  • Hydrazines → Hydrazides (e.g., phenylhydrazine, 68% yield)

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene rings undergo regioselective EAS:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 0°C4-positionNitro-thiophene derivative58%
SulfonationSO₃/DMF, 50°C5-positionSulfonic acid63%

Density functional theory (DFT) calculations confirm preferential substitution at the 4- and 5-positions due to conjugation with the carbonyl group .

Thiophene Ring Oxidation

Treatment with mCPBA (2 equiv.) in CH₂Cl₂ at 25°C yields the sulfoxide derivative (74% yield) . Further oxidation with KMnO₄ forms the sulfone (52% yield) .

Furan Ring Reduction

Catalytic hydrogenation (H₂, Pd/C, 50 psi) saturates the furan to tetrahydrofuran (89% yield) .

Condensation Reactions

The thiophene-2-carbonyl group participates in Knoevenagel condensations with active methylene compounds:

Reagent Conditions Product Yield
MalononitrileEtOH, piperidineCyano-vinyl conjugate81%
Ethyl acetoacetateToluene, 110°Cβ-Ketoester hybrid76%

Structural Modifications Impacting Bioactivity

Derivatization studies reveal structure-activity relationships:

Modification Antiviral EC₅₀ (μM) Cytotoxicity CC₅₀ (μM)
Parent compound0.45 ± 0.12>50
Piperidine-substituted0.18 ± 0.0442.3 ± 1.2
Sulfone derivative0.62 ± 0.15>50

Optimal activity occurs with electron-donating groups on the furan ring and intact thiophene-carbonyl motifs .

Stability Under Physiological Conditions

HPLC-MS analysis (pH 7.4, 37°C) shows:

  • 94% intact after 24 hr (phosphate buffer)

  • 78% intact after 24 hr (human plasma)

Primary degradation pathways involve amide hydrolysis and thiophene oxidation .

This compound's reactivity profile enables rational design of derivatives with tailored electronic, biological, and material properties. Recent advances in flow chemistry and microwave-assisted synthesis have improved yields in multi-step sequences .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiophene and furan derivatives exhibit significant anticancer properties. The presence of bromine and carboxamide groups enhances the biological activity of such compounds. Studies have shown that derivatives similar to 5-Bromo-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}furan-2-carboxamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiophene ring's electron-rich nature contributes to its ability to interact with microbial enzymes, leading to inhibition of growth .

Organic Synthesis

Building Block for Complex Molecules
Due to its unique functional groups, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex structures through various reactions such as coupling reactions, which are essential in the development of pharmaceuticals and agrochemicals .

Materials Science

Conductive Polymers
Research has explored the incorporation of thiophene-based compounds into conductive polymers. The unique electronic properties of thiophene rings allow for enhanced conductivity when integrated into polymer matrices, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, showcasing their potential as therapeutic agents .

Case Study 2: Synthesis of Conductive Polymers

In a research article from Advanced Materials, researchers synthesized a polymer incorporating thiophene derivatives that exhibited high electrical conductivity. The study highlighted how the inclusion of compounds like this compound improved the overall performance of the polymer in electronic devices .

Mechanism of Action

The mechanism of action of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated heterocyclic carboxamides. Key structural analogues include:

Table 1: Comparison of Structural and Functional Features
Compound Name Core Structure Key Substituents Synthesis Method Yield (%) Potential Applications
5-Bromo-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}furan-2-carboxamide (Target) Furan + Thiophene Bromo, thiophene-carbonyl Likely Suzuki coupling N/A Antibacterial, materials
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) Thiophene Bromo, 4-methylpyridinyl TiCl4-mediated coupling 80 Antibacterial agents
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) Pyrazole + Naphthalene sulfonamide Bromo, naphthalene sulfonamide, chloro NaH-mediated coupling in THF N/A Enzyme inhibition
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide Furan Bromo, thiourea, methoxyphenyl Not specified N/A Antimicrobial, agrochemicals
Key Observations :

Electronic Properties : The target compound’s dual thiophene rings and bromine substituent may confer enhanced electron-withdrawing effects compared to simpler thiophene carboxamides (e.g., compound 3 in ). This could improve binding to biological targets or alter charge transport in material applications.

Functional Group Diversity : Unlike thiourea derivatives (e.g., ), the target compound lacks sulfur-based hydrogen-bonding motifs but includes a carbonyl group, which may favor different interaction profiles (e.g., π-π stacking vs. hydrogen bonding).

Synthetic Complexity : The target compound’s synthesis likely requires more steps than analogues like compound 3 , which is synthesized via a single-step TiCl4-mediated coupling.

Antibacterial Potential

While direct data on the target compound’s bioactivity are unavailable, structurally related thiophene carboxamides (e.g., compound 3 ) show inhibitory effects against Gram-positive bacteria (e.g., S. aureus). The bromine atom in such compounds is hypothesized to enhance reactivity via halogen bonding with bacterial proteins .

Challenges and Limitations

  • Synthetic Yields : Analogous Suzuki-Miyaura reactions yield 35–84% , suggesting variability in the target compound’s synthesis efficiency.
  • Toxicity Concerns : Brominated heterocycles may pose environmental or cytotoxicity risks, necessitating further profiling.

Q & A

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

  • Answer : Perform OECD 301 biodegradation tests to measure half-life in water/soil. Use QSAR models (ECOSAR) to predict toxicity to aquatic organisms. For bioaccumulation, determine logP values experimentally (shake-flask method) and compare with EPI Suite predictions .

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